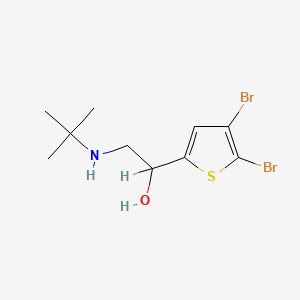
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . This compound is characterized by the presence of a thienyl group substituted with two bromine atoms and an ethanol moiety linked to a tert-butylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol typically involves the reaction of 4,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:
2-tert-Butylaminoethanol: This compound lacks the dibromo-thienyl group and has different chemical properties and applications.
2-Butylaminoethanol: Similar to 2-tert-Butylaminoethanol but with a butyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
2-Thiophenemethanol: This compound has a thiophene ring but lacks the tert-butylamino group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62673-57-8 |
|---|---|
Formule moléculaire |
C10H15Br2NOS |
Poids moléculaire |
357.11 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-(4,5-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)8-4-6(11)9(12)15-8/h4,7,13-14H,5H2,1-3H3 |
Clé InChI |
GZUSIFUBQTZVSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(S1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


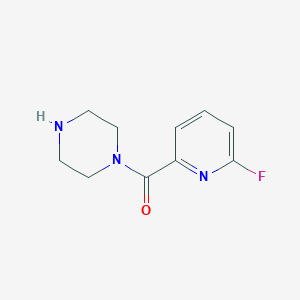
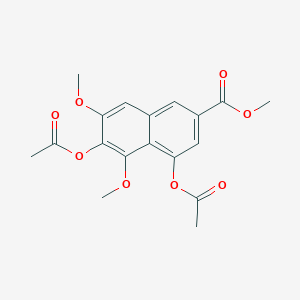

![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
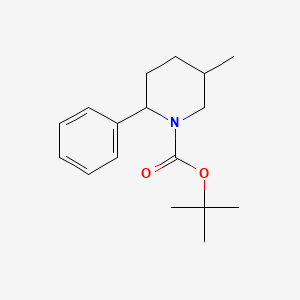
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
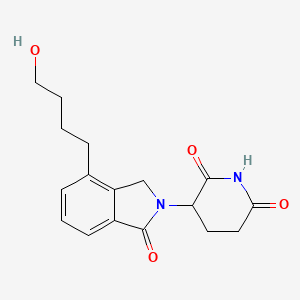

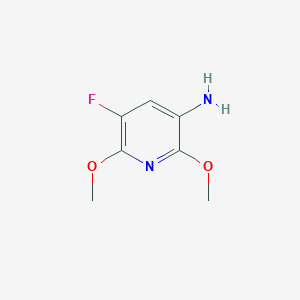
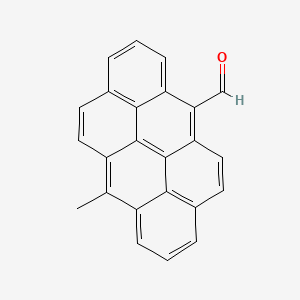

![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)
![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)
